Aluminum monochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Aluminum monochloride (AlCl) is a chemical compound that has been used in various scientific research applications. It is a colorless, volatile, and corrosive liquid that is highly reactive with water and other compounds.

Scientific Research Applications

1. Laser Cooling Applications

- Aluminum monochloride has been proposed as an excellent candidate for laser cooling. High-resolution absorption spectroscopy measurements on the AΠ1←XΣ+1 transition in AlCl have provided a comprehensive understanding of its quantum structure. This understanding supports the evaluation of AlCl's spectroscopic constants and confirms its amenability to laser cooling (Daniel et al., 2021).

2. Hydrogen and Energy Storage

- Aluminum hydride (AlH3) and its compounds, including AlCl, have been significant in scientific research for their high energy density. They are promising materials for hydrogen storage, and their applications extend to being used as rocket fuels, explosives, reducing agents, and hydrogen sources for portable fuel cells (Graetz et al., 2011).

3. Corrosion Protective Property

- Research on the construction of polydopamine-based 3-layer organic coatings on aluminum substrates has demonstrated the potential of AlCl in improving anti-corrosion performance. These coatings, featuring a self-assembled monolayer and polydopamine coating, mark a significant advancement in protecting metal aluminum from corrosion (Ou et al., 2010).

4. Synthesis of Aluminum Nanoparticles

- The synthesis of metallic aluminum nanoparticles, using aluminum trichloride (AlCl3) as a precursor, has shown significant potential for plasmonic and energetic applications. The production process, involving nonthermal plasma synthesis, offers a method to create monodisperse aluminum nanoparticles with controlled particle properties, valuable for various industrial applications (Beaudette et al., 2021).

5. Spectroscopic Study and Molecular Ionization

- Extensive calculations have been conducted on aluminum monochloride and its cationic species, providing insights into its valence and inner-valence electronic states. This research enhances the understanding of the potential-energy curves, spin-orbit couplings, and transition moments of AlCl, crucial for advanced spectroscopic applications (Brites et al., 2008).

6. Production of Cold AlCl Molecules for Laser Cooling

- Pulsed-laser ablation of stable mixtures of Al with alkali or alkaline earth chlorides has been shown to be a robust and reliable source for producing cold AlCl molecules. This method is significant for generating large numbers of AlCl molecules, a challenging task due to its highly reactive nature (Lewis et al., 2021).

7. Structural Material Research

- Aluminum alloys, involving AlCl, have gained significant interest in construction due to their favorable properties. Research covering experimental, numerical, and analytical work on structural aluminum alloys has led to a deeper understanding of their performance under various conditions, influencing the construction sector (Georgantzia et al., 2021).

properties

CAS RN |

13595-81-8 |

|---|---|

Product Name |

Aluminum monochloride |

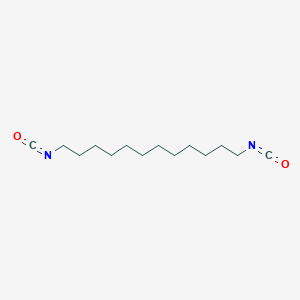

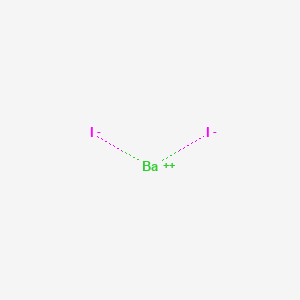

Molecular Formula |

AlCl |

Molecular Weight |

62.43 g/mol |

IUPAC Name |

chloroaluminum |

InChI |

InChI=1S/Al.ClH/h;1H/q+1;/p-1 |

InChI Key |

IZMHKHHRLNWLMK-UHFFFAOYSA-M |

SMILES |

[Al]Cl |

Canonical SMILES |

[Al]Cl |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Diethyl 2-[(2-chlorophenyl)hydrazinylidene]propanedioate](/img/structure/B80687.png)